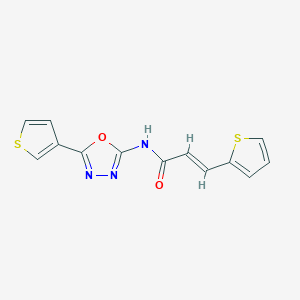

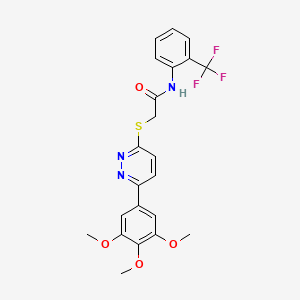

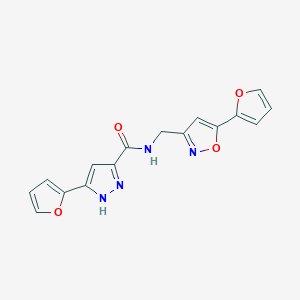

(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide" is a molecule that features a conjugated system with an acrylamide moiety linked to a thiophene and an oxadiazole ring. The presence of these heterocyclic components suggests that the compound may exhibit interesting electronic properties and could be of interest in fields such as materials science or pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related (E)-3-(aryl(heteroaryl, alkyl)-1,2,4-oxadiazole-5-yl)acrylic acids has been reported using a one-pot method involving the reaction of amidoximes with anhydrides in a basic medium, followed by an acid-catalyzed retro-Diels-Alder reaction . This method provides a stereoselective heterocyclization/retro-Diels-Alder cascade process suitable for synthesizing a wide range of substituted oxadiazole derivatives. Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit planarity due to the conjugated system, which could facilitate electronic delocalization. The presence of the oxadiazole ring, known for its electron-withdrawing properties, and the thiophene rings, which are electron-rich, could create a push-pull electronic effect that might influence the compound's reactivity and optical properties.

Chemical Reactions Analysis

While the specific chemical reactions of "(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide" are not described in the provided papers, compounds with similar structures have been shown to interact with biological targets. For instance, acrylamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the potential for such compounds to be biologically active .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The conjugated system could lead to absorption in the visible or UV range, making it potentially useful as a dye or in electronic applications. The heteroatoms in the thiophene and oxadiazole rings could also impact the compound's solubility and stability. The cytotoxic effects of related acrylamide derivatives against cancer cell lines suggest that the compound might also possess biological activity, which could be explored in further studies .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

This compound is part of a broader class of chemicals that serve as precursors for synthesizing various heterocyclic compounds. For instance, derivatives of thiosemicarbazide, which may share structural similarities with the compound , are utilized in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the potential of thiophene and oxadiazole derivatives in developing new antimicrobial agents (Elmagd et al., 2017).

Antimicrobial Activity

Oxadiazolylbenzodioxane derivatives, which are structurally related to the given compound, have been synthesized and assessed for their antibacterial activities. The introduction of oxadiazole and thiophene moieties into these compounds contributes to their potential antibacterial properties, highlighting the importance of these structural units in the design of new antibacterial agents (Avagyan et al., 2020).

Structural and Characterization Studies

The structure and properties of related compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have been determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. Such studies provide insights into the molecular arrangement and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science and pharmaceutical research (Kariuki et al., 2022).

Enzyme Inhibition Studies

The synthesis and structural characterization of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives, which share functional groups with the compound , have been explored for their enzyme inhibition properties. Such studies are fundamental in the discovery of novel inhibitors that could be potential leads for developing new therapeutic agents (Abbasi et al., 2013).

Propriétés

IUPAC Name |

(E)-3-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-11(4-3-10-2-1-6-20-10)14-13-16-15-12(18-13)9-5-7-19-8-9/h1-8H,(H,14,16,17)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJOZFSFPSYMHQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)

![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)

![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)